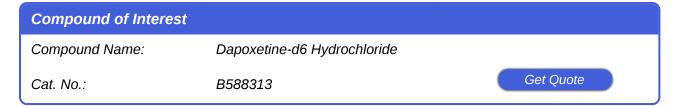


Dapoxetine-d6 HCI: A Comprehensive Technical Guide to its Chemical Properties and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and characterization of **Dapoxetine-d6 Hydrochloride**, a deuterated analog of Dapoxetine hydrochloride. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of premature ejaculation.[1] The incorporation of deuterium atoms into the N,N-dimethyl moiety offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.[2][3][4]

Core Chemical Properties

Dapoxetine-d6 HCl is a stable, isotopically labeled form of Dapoxetine HCl. The deuterium labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled compound in mass spectrometry-based assays.



Property	Value	Reference
Chemical Name	(1S)-3-Naphthalen-1-yloxy-1- phenyl-N,N- bis(trideuteriomethyl)propan-1- amine hydrochloride	[5]
Synonyms	LY-210448-d6 hydrochloride, (S)-N,N-Bis(methyl-d3)-3- (naphthalen-1-yloxy)-1- phenylpropan-1-amine hydrochloride	[1]
CAS Number	1246814-76-5	[5]
Molecular Formula	C21H17D6NO·HCl	[5]
Molecular Weight	347.9 g/mol	[5]
Appearance	White to off-white crystalline solid	[6]
Storage	Recommended storage at -20°C for long-term stability.	[6]

Physicochemical Characteristics

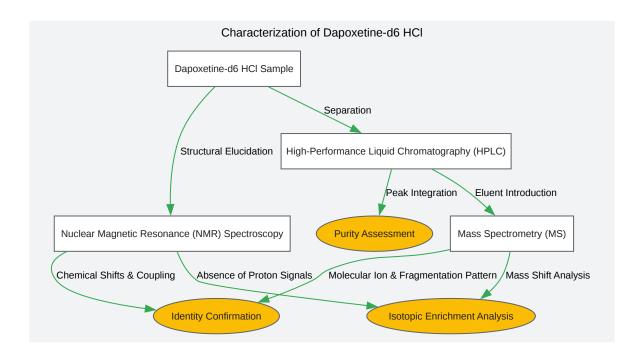
The solubility of Dapoxetine and its deuterated analog is a critical parameter for formulation and in vivo studies.

Solvent	Solubility	Reference
DMSO	Soluble	[1]
Methanol	Freely Soluble	[7]
Ethanol	Slightly Soluble	[7]
Water	Almost Insoluble	[7]



Characterization Workflow

The comprehensive characterization of Dapoxetine-d6 HCl involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. This process typically includes chromatographic separation followed by spectroscopic analysis.



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Caption: Workflow for the characterization of Dapoxetine-d6 HCl.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of Dapoxetine-d6 HCl. The following protocols are based on established methods for Dapoxetine and can be adapted for its deuterated analog.





High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of Dapoxetine-d6 HCl.

Parameter	Specification
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and 0.2 M ammonium acetate buffer (50:50, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 292 nm
Injection Volume	10 μL
Temperature	Ambient
Sample Preparation	Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Method adapted from published HPLC methods for Dapoxetine analysis.[1][5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of Dapoxetine-d6 HCl, as well as assessing its isotopic enrichment.



Parameter	Specification
Chromatography	As per the HPLC protocol above.
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Dapoxetine-d6: m/z 312.2 \rightarrow 164.2Dapoxetine (unlabeled): m/z 306.2 \rightarrow 157.2
Sample Preparation	Prepare a dilute solution of Dapoxetine-d6 HCl in the mobile phase.

Mass transitions are based on published LC-MS/MS methods utilizing Dapoxetine-d6 as an internal standard.[4] The presence of a predominant signal at m/z 312.2 and the absence or minimal presence of a signal at m/z 306.2 would confirm high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the position of the deuterium labels.



Parameter	Specification
Spectrometer	400 MHz or higher
Solvent	Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₅)
Nuclei	¹ H NMR, ¹³ C NMR
¹ H NMR Analysis	The spectrum is expected to be similar to that of unlabeled Dapoxetine, with the significant reduction or absence of the signal corresponding to the N,N-dimethyl protons.
¹³ C NMR Analysis	The carbon signals of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to coupling with deuterium.

NMR analysis of Dapoxetine and its impurities has been previously reported, providing a basis for the interpretation of the Dapoxetine-d6 HCl spectrum.[8][9][10][11]

Conclusion

The comprehensive characterization of Dapoxetine-d6 HCl using a combination of HPLC, LC-MS/MS, and NMR spectroscopy is essential to ensure its identity, purity, and isotopic integrity. The detailed chemical properties and analytical protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of this well-characterized deuterated standard is critical for generating reliable and accurate data in preclinical and clinical research involving Dapoxetine.

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